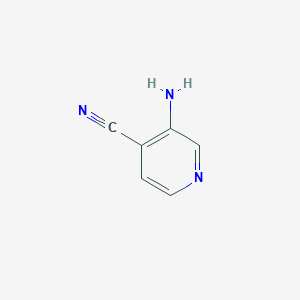

3-Amino-4-cyanopyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3-aminopyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c7-3-5-1-2-9-4-6(5)8/h1-2,4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZNQSQPDQLHPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443301 | |

| Record name | 3-Amino-4-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78790-79-1 | |

| Record name | 3-Amino-4-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminoisonicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-4-cyanopyridine: A Key Building Block for Advanced Chemical Synthesis

This guide provides a comprehensive technical overview of 3-Amino-4-cyanopyridine (also known as 3-aminopyridine-4-carbonitrile), a pivotal heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development and materials science. This document delves into its chemical identity, structural characteristics, physicochemical properties, reactivity, and significant applications, offering field-proven insights into its utilization in complex molecular design.

Introduction and Strategic Importance

This compound is a bifunctional aromatic heterocycle possessing both a nucleophilic amino group and an electrophilic cyano group. This unique arrangement on the pyridine scaffold makes it a highly versatile and valuable building block in organic synthesis.[1] Its structure allows for sequential and site-selective modifications, enabling the construction of complex, polycyclic systems. It serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules, including kinase inhibitors for cancer therapy, anti-inflammatory agents, and advanced materials such as specialized polymers and dyes.[1] The strategic placement of the amino and cyano groups ortho to each other facilitates a rich variety of cyclization and condensation reactions, making it a cornerstone reagent for building diverse chemical libraries.

Molecular Structure and Identification

The fundamental identity of this compound is established by its unique molecular structure and associated identifiers.

-

IUPAC Name: 3-aminopyridine-4-carbonitrile

-

Synonyms: 3-Amino-isonicotinonitrile

-

CAS Number: 78790-79-1

-

Molecular Formula: C₆H₅N₃

-

Molecular Weight: 119.12 g/mol

The molecule consists of a pyridine ring with an amino group (-NH₂) at position 3 and a nitrile group (-C≡N) at position 4. This substitution pattern dictates its electronic properties and reactivity.

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties is essential for handling, characterization, and reaction monitoring.

Physicochemical Data

The key physical properties of this compound are summarized in the table below. These values are critical for determining appropriate solvents, reaction temperatures, and purification methods.

| Property | Value | Reference(s) |

| Appearance | Light brown to brown crystalline powder/solid | [1] |

| Melting Point | 135-138 °C | [2] |

| Boiling Point | 332.9 ± 27.0 °C (Predicted) | [2] |

| Density | 1.23 ± 0.1 g/cm³ (Predicted) | [2] |

| pKa | 2.81 ± 0.18 (Predicted) | [2] |

| Storage | Store at 2–8 °C under inert gas (e.g., Argon) | [1] |

Spectroscopic Profile

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands.

-

N-H Stretching: Two distinct peaks in the range of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂).

-

C≡N Stretching: A sharp, strong absorption peak around 2210-2230 cm⁻¹ for the nitrile group.

-

C=C and C=N Stretching: Multiple bands in the 1500-1650 cm⁻¹ region, characteristic of the aromatic pyridine ring.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will display signals for the three protons on the pyridine ring and a broad singlet for the two amine protons. The pyridine protons will appear as distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), with their chemical shifts and coupling patterns determined by the electronic effects of the amino and cyano substituents. The NH₂ protons will likely appear as a broad, D₂O-exchangeable singlet.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals for the six carbon atoms. The carbon of the nitrile group (C≡N) is expected to appear in the δ 115-120 ppm range. The pyridine ring carbons will resonate in the aromatic region (δ 110-160 ppm), with the carbon attached to the amino group (C3) being significantly shielded (shifted upfield) and the carbon attached to the cyano group (C4) being deshielded (shifted downfield).

-

-

Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion (M⁺) peak corresponding to its molecular weight (m/z = 119.05).

Synthesis Methodologies

This compound is typically sourced as a fine chemical intermediate. However, understanding its synthesis provides valuable context. A plausible and chemically sound laboratory-scale synthesis can be conceptualized via a multi-step pathway starting from 3-aminopyridine, leveraging established reaction mechanisms.

Conceptual Synthesis Protocol: Cyanation of 3-Aminopyridine

This proposed route involves the protection of the amino group, directed ortho-metalation, cyanation, and deprotection. This strategy provides regiochemical control, which is crucial for synthesizing the desired isomer.

Step 1: Protection of the Amino Group The highly reactive amino group must first be protected to prevent side reactions in subsequent steps. Acylation to form an amide is a common and effective strategy.

-

Protocol:

-

Dissolve 3-aminopyridine (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base such as triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add an acylating agent, such as di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup and purify the resulting Boc-protected 3-aminopyridine by column chromatography.

-

Step 2: Directed Ortho-Metalation and Cyanation The Boc-directing group facilitates deprotonation at the C4 position by a strong base, creating a nucleophilic carbon that can be trapped by a cyanating agent.

-

Protocol:

-

Dissolve the Boc-protected 3-aminopyridine (1.0 eq) in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a strong base, such as s-butyllithium (s-BuLi, 1.2 eq), and stir for 1-2 hours at -78 °C.

-

Add a cyanating agent, like N-cyanobenzensulfonamide or cyanogen bromide (1.2 eq), to the lithiated intermediate.

-

Stir for an additional 2-3 hours, allowing the reaction to slowly warm to room temperature.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

-

Step 3: Deprotection of the Amino Group The final step is the removal of the Boc protecting group to yield the target compound.

-

Protocol:

-

Dissolve the crude Boc-protected this compound in a suitable solvent such as DCM or methanol.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl in dioxane), and stir at room temperature for 1-4 hours.

-

Monitor deprotection by TLC.

-

Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the final product, this compound, with an organic solvent.

-

Purify by recrystallization or column chromatography to obtain the final product.

-

Caption: Conceptual workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the distinct and complementary reactivity of its amino and cyano functionalities.

Reactions at the Amino Group

The amino group is a potent nucleophile and can undergo a variety of standard transformations:

-

Acylation/Sulfonylation: Reacts readily with acyl chlorides, anhydrides, and sulfonyl chlorides to form amides and sulfonamides, respectively. This is a common first step in building more complex structures.

-

Alkylation: Can be alkylated using alkyl halides, though over-alkylation can be an issue. Reductive amination is often a more controlled method for introducing alkyl groups.

-

Sandmeyer Reaction: The amino group can be converted to a diazonium salt, which can then be displaced by a wide range of nucleophiles (e.g., halides, hydroxyl, cyano), offering further diversification of the pyridine core.

-

Cyclization Reactions: The ortho relationship with the cyano group is particularly powerful. For example, reaction with formamide or orthoesters can lead to the formation of a fused pyrimidine ring, yielding pyrido[3,4-d]pyrimidines, a privileged scaffold in medicinal chemistry.

Reactions at the Cyano Group

The nitrile group is an electrophilic handle that can be transformed into other key functional groups:

-

Hydrolysis: Can be hydrolyzed under acidic or basic conditions to the corresponding carboxamide and subsequently to the carboxylic acid (3-aminopyridine-4-carboxylic acid).

-

Reduction: Can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This creates a 1,2-diamino motif on the pyridine ring.

-

Addition of Nucleophiles: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile to form ketones after hydrolysis. Nucleophiles like hydrazine can react with the nitrile to form fused heterocyclic systems like pyrazolopyridines.

Caption: Key reactive pathways of this compound.

Applications in Drug Discovery and Materials Science

This compound is a well-established building block for high-value compounds, particularly in the pharmaceutical industry.

Intermediate for Kinase Inhibitors

The aminopyridine scaffold is a common feature in many small-molecule kinase inhibitors, as the amino group can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site. The cyano group can be used as an anchor point for building out selectivity-determining moieties or can be transformed into other functional groups. For instance, derivatives of aminocyanopyridines have been investigated as inhibitors of critical cancer targets like Monopolar Spindle 1 (MPS1) and Aurora kinases.

Agrochemicals and Dyes

The versatile reactivity of this compound also makes it useful in the synthesis of novel agrochemicals, such as herbicides and pesticides.[1] Furthermore, the extended π-system that can be constructed from this core makes it a valuable precursor for creating organic dyes and pigments.[1]

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize proper safety protocols. This compound is classified as hazardous.

-

Hazards: It is toxic if swallowed or in contact with skin and causes serious eye irritation.[5]

-

Handling:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8 °C) under an inert atmosphere to prevent degradation.[1]

Conclusion

This compound stands out as a strategically important and versatile intermediate in modern organic synthesis. Its bifunctional nature, with ortho-disposed amino and cyano groups on a pyridine core, provides a robust platform for the efficient construction of complex heterocyclic systems. For drug development professionals and materials scientists, a deep understanding of its properties, reactivity, and synthetic potential is key to unlocking novel molecular architectures with significant functional applications.

References

- Allen, C. F. H., & Wolf, C. N. (1950). 3-Aminopyridine. Organic Syntheses, 30, 3. doi:10.15227/orgsyn.030.0003.

- Preprints.org. (2020). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz) and a Bruker Avance III (1H: 400MHz, 13C: 100MHz).

- Karumanchi, S. K., Rao, B. J., & Rao, A. L. (2013). SYNTHESIS AND CHARACTERIZATION OF SOME NEW 4-SUBSTITUTED-6-(p-AMINOPHENYL)-2- AMINOPYRIDINE-3-CARBONITRILE DERIVATIVES. International Journal of Pharmacy, 3(4), 830-834.

- SpectraBase. (n.d.). 3-Amino-N-(4-cyanophenyl)thieno[2,3-b]pyridine-2-carboxamide.

- Google Patents. (2020). CN111170937A - Preparation method of 3-aminopyridine.

- Acros Pharmatech. (n.d.). This compound.

- Google Patents. (2013). CN103467370A - Synthesis method of cyanopyridine and derivatives thereof.

- ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- ThomasNet. (n.d.). This compound suppliers USA.

- NMR Data. (n.d.). NMR Data of compound 1 (CD3OD, 600 and 150 MHz for 1H and 13C, respectively).

- Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142.

- PubChem. (n.d.). 3-Aminopyridine-4-carbonitrile.

- Google Patents. (1972). US3644380A - Preparation of 3-cyanopyridine.

- Google Patents. (2010). CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.

- ResearchGate. (n.d.). Synthesis of 3-Aminopyridine.

- Eureka | Patsnap. (n.d.). Preparation method of 3-amino-4-methylpyridine.

- NIST. (n.d.). 3-Aminopyridine.

- ResearchGate. (2009). Synthesis and antimicrobial activity of new cyanopyridine and cyanopyrans towards Mycobacterium tuberculosis and other microorganisms.

- Arkat USA. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation.

- ResearchGate. (n.d.). 13C NMR signals of ortho-and meta-carbons of 4-aminopyridine in MeOH....

- ResearchGate. (n.d.). A reducing-difference IR-spectral study of 4-aminopyridine.

- ResearchGate. (n.d.). FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c).

- Google Patents. (2000). EP1064265B1 - SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE.

- Oregon State University. (n.d.). Spectroscopy: Structure Determination.

- Journal of the American Chemical Society. (2023). Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism: A Combined Computational and Experimental Study.

- TÜBİTAK Academic Journals. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am.

Sources

An In-depth Technical Guide to 3-Amino-4-cyanopyridine: A Versatile Scaffold in Modern Drug Discovery

This guide provides an in-depth exploration of 3-Amino-4-cyanopyridine, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, reactivity, and its significant role as a scaffold in the creation of targeted therapeutics, moving beyond a simple datasheet to offer insights into the practical application and scientific rationale behind its use.

Core Compound Identification and Physicochemical Properties

This compound, also known by its IUPAC name 3-aminopyridine-4-carbonitrile, is a bifunctional aromatic heterocycle. Its structure, featuring a pyridine ring substituted with both an amino and a cyano group, imparts a unique electronic and steric profile that is highly valuable in synthetic and medicinal chemistry.

| Property | Value | Source(s) |

| CAS Number | 78790-79-1 | [1] |

| Molecular Formula | C₆H₅N₃ | [1] |

| Molecular Weight | 119.12 g/mol | [1] |

| Appearance | Brown crystalline powder | [2] |

| Melting Point | 135-138 °C | |

| Monoisotopic Mass | 119.048347172 Da | [1] |

| Solubility | Soluble in organic solvents such as DMSO and methanol. | |

| Storage Conditions | Store in a cool, dry, well-ventilated area away from incompatible substances. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., Argon) is recommended. | [2] |

Synthesis of the this compound Scaffold

The synthesis of aminocyanopyridines is a well-established area of heterocyclic chemistry. While multiple routes exist for various isomers, a common and efficient strategy for the synthesis of the this compound core involves multi-component reactions or transformations of readily available pyridine precursors.

Proposed Synthetic Pathway: Modified Hofmann Rearrangement

A highly plausible and industrially scalable approach for the synthesis of 3-aminopyridine from 3-cyanopyridine involves a Hofmann rearrangement. This reaction proceeds via an intermediate nicotinamide, which is then treated with a hypohalite solution. This established transformation provides a strong basis for a proposed synthesis of this compound.

A potential synthetic route could start from a suitable precursor, which upon hydrolysis of a cyano group to a carboxamide, followed by a Hofmann rearrangement, would yield the desired this compound. A closely related synthesis is the preparation of 3-aminopyridine from nicotinamide using an alkaline potassium hypobromite solution[3]. Another patented method describes the one-step synthesis of 3-aminopyridine from 3-cyanopyridine via nicotinamide in a sodium hypochlorite solution[4][5].

Experimental Protocol: Synthesis of 3-Aminopyridine from 3-Cyanopyridine (Illustrative Protocol)

-

Step 1: Preparation of Nicotinamide. In a suitable reaction vessel, 3-cyanopyridine is hydrolyzed to nicotinamide. This can be achieved by heating with water in the presence of a base like sodium carbonate[4].

-

Step 2: Hofmann Rearrangement. The resulting nicotinamide-containing solution is cooled and added to a cold sodium hydroxide solution. Subsequently, a sodium hypochlorite solution is added while maintaining a low temperature (e.g., 5-8 °C)[4].

-

Step 3: Reaction Completion and Work-up. The reaction mixture is then heated to approximately 75-80 °C until the reaction is complete. After cooling, the product, 3-aminopyridine, is extracted with an organic solvent (e.g., ether or chloroform)[3][4].

-

Step 4: Purification. The organic extracts are dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography[3].

Alternative One-Pot Multicomponent Synthesis

The synthesis of substituted 2-amino-3-cyanopyridines is often achieved through a one-pot reaction of an aldehyde, a methyl ketone, malononitrile, and ammonium acetate, frequently under microwave irradiation[6]. This highlights the versatility of using malononitrile as a key building block for constructing the aminocyanopyridine scaffold.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the distinct reactivity of its three key components: the pyridine ring, the amino group, and the cyano group. This allows for sequential and regioselective modifications to build complex molecular architectures.

-

Amino Group Reactivity: The amino group is a potent nucleophile and can readily undergo acylation, alkylation, and condensation reactions. It is a key handle for introducing side chains and for building fused heterocyclic systems.

-

Cyano Group Reactivity: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an aminomethyl group, or can participate in cycloaddition reactions to form other heterocyclic rings like tetrazoles.

-

Pyridine Ring Reactivity: The pyridine ring can undergo electrophilic substitution, although it is generally less reactive than benzene. The positions of substitution are directed by the existing amino and cyano groups.

The dual functionality of this molecule makes it an excellent starting material for the synthesis of fused ring systems, such as pyridopyrimidines, which are of significant interest in medicinal chemistry[7].

Workflow for the Synthesis of Pyridopyrimidine Derivatives

Caption: Synthesis of pyridopyrimidines from this compound.

Applications in Drug Discovery and Development

The this compound scaffold is a "privileged structure" in medicinal chemistry, appearing in a variety of compounds targeting different biological pathways. Its rigid framework and hydrogen bonding capabilities make it an ideal anchor for binding to enzyme active sites.

Kinase Inhibitors in Oncology

A significant application of the aminocyanopyridine core is in the development of kinase inhibitors for cancer therapy. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers.

-

Pim-1 Kinase Inhibitors: Derivatives of 3-cyanopyridine have shown potent inhibitory activity against Pim-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and promotes cell survival and proliferation[8][9][10]. The aminocyanopyridine scaffold can be elaborated with aryl substituents that occupy the ATP-binding pocket of the kinase.

-

VEGFR-2 and HER2 Inhibitors: The vascular endothelial growth factor receptor 2 (VEGFR-2) and human epidermal growth factor receptor 2 (HER2) are key drivers of tumor angiogenesis and proliferation, respectively[11][12]. Dual inhibition of these pathways is a promising strategy in cancer treatment. The aminocyanopyridine framework has been utilized to develop compounds that target these critical pathways[11].

Simplified Pim-1 Kinase Signaling Pathway

Caption: Pim-1 kinase signaling and point of inhibition.

Simplified VEGFR-2 Signaling Pathway in Angiogenesis

Sources

- 1. 3-Aminopyridine-4-carbonitrile | C6H5N3 | CID 10678219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Aminopyridine(462-08-8) 13C NMR spectrum [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis process of 3-aminopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 5. 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three_Chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. 3-(Aminomethyl)pyridine(3731-52-0) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. 4-Aminopyridine-3-carbonitrile | C6H5N3 | CID 577016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-Aminopyridine | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. PubChemLite - 3-aminopyridine-4-carbonitrile (C6H5N3) [pubchemlite.lcsb.uni.lu]

Spectroscopic data (NMR, IR, MS) of 3-Amino-4-cyanopyridine

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Amino-4-cyanopyridine

This document provides a comprehensive guide to the spectroscopic analysis of this compound (CAS No: 78790-79-1), a key building block in the synthesis of pharmaceuticals and other specialty chemicals.[1] As a Senior Application Scientist, the goal of this guide is to move beyond mere data presentation and delve into the causality behind experimental choices and interpretation, ensuring a robust and validated understanding of the molecule's structural identity. This guide is intended for researchers, chemists, and quality control professionals who rely on spectroscopic data for compound verification and reaction monitoring.

Molecular Profile and Analytical Significance

This compound is a heterocyclic aromatic compound with the molecular formula C₆H₅N₃ and a molecular weight of 119.12 g/mol .[2] Its structure, featuring a pyridine ring substituted with both an amino (-NH₂) and a cyano (-C≡N) group, makes it a versatile intermediate.[1] Accurate spectroscopic characterization is paramount for confirming its identity, purity (≥ 95% by NMR is a common standard), and stability, which are critical parameters in drug development and material science applications.[1]

Physical Properties:

-

Appearance: Brown crystalline powder[1]

-

Molecular Formula: C₆H₅N₃[3]

-

Molecular Weight: 119.12[3]

-

Melting Point: 135-138 °C[4]

The unique electronic environment created by the interplay of the electron-donating amino group, the electron-withdrawing cyano group, and the pyridine ring nitrogen results in a distinct spectroscopic fingerprint. This guide will detail the expected features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Caption: Molecular structure of this compound with atom numbering.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy provides information on the number, connectivity, and chemical environment of protons in a molecule. For this compound, three aromatic protons and two amino protons are expected.

Causality Behind Experimental Choices

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the crystalline solid, and its ability to form hydrogen bonds allows for the observation of the -NH₂ protons, which might otherwise exchange too rapidly in protic solvents like D₂O or methanol-d₄. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ 0.00 ppm).[5]

-

Instrument Parameters: A high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving the coupling patterns of the aromatic protons.[6]

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ containing 0.03% (v/v) TMS.

-

Dissolution: Cap the tube and vortex or sonicate gently until the sample is fully dissolved.

-

Data Acquisition: Insert the tube into the NMR spectrometer. Acquire the spectrum at 25 °C using standard acquisition parameters, ensuring a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

Predicted Data Interpretation

The pyridine ring protons (H-2, H-5, H-6) will appear in the aromatic region (typically δ 7.0-9.0 ppm). The amino protons (-NH₂) will appear as a broad singlet, the chemical shift of which is concentration and temperature-dependent.

-

H-2: This proton is ortho to the ring nitrogen, making it the most deshielded. It is expected to appear as a singlet or a narrow doublet due to a small four-bond coupling to H-6.

-

H-6: This proton is also ortho to the ring nitrogen. It will be a doublet, coupled to H-5.

-

H-5: This proton is meta to the ring nitrogen and will be a doublet, coupled to H-6.

-

-NH₂: The amino protons are expected as a broad singlet. The chemical shift can vary, but in DMSO-d₆, it is often observed in the δ 5.0-7.0 ppm range.

| Predicted ¹H NMR Data (in DMSO-d₆) | |||

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.3 | s | - |

| H-6 | ~8.1 | d | ~5.0 |

| H-5 | ~7.4 | d | ~5.0 |

| -NH₂ | ~6.5 | br s | - |

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments in the molecule. For this compound, six distinct carbon signals are anticipated: five from the pyridine ring and one from the cyano group.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is appropriate.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the central peak of the DMSO-d₆ septet at δ 39.52 ppm.

Predicted Data Interpretation

-

Quaternary Carbons (C-3, C-4, C-CN): These carbons will appear as singlets with lower intensity. C-3, attached to the amino group, will be shielded. C-4, attached to the cyano group, will be in a unique electronic environment. The cyano carbon (C-CN) will appear in the characteristic region for nitriles.

-

Protonated Carbons (C-2, C-5, C-6): These carbons will have higher intensity. C-2 and C-6, being adjacent to the ring nitrogen, will be the most deshielded among the ring carbons.

| Predicted ¹³C NMR Data (in DMSO-d₆) | ||

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Intensity |

| C-2 | ~152 | Medium |

| C-6 | ~150 | Medium |

| C-3 | ~145 | Low |

| C-5 | ~120 | Medium |

| C≡N | ~117 | Low |

| C-4 | ~95 | Low |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR (KBr Pellet)

-

Sample Preparation: Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of air should be collected first.

Data Interpretation

The IR spectrum will be dominated by characteristic absorption bands corresponding to the N-H, C≡N, and aromatic ring vibrations.

| IR Absorption Data | ||

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| Amino (N-H) | 3450 - 3300 | Asymmetric & Symmetric Stretch |

| Aromatic (C-H) | 3100 - 3000 | Stretch |

| Cyano (C≡N) | 2230 - 2210 | Stretch[7] |

| Aromatic (C=C, C=N) | 1650 - 1550 | Ring Stretch |

| Amino (N-H) | 1640 - 1590 | Bending (Scissoring) |

The presence of a sharp, strong band around 2220 cm⁻¹ is a definitive indicator of the cyano group.[8] The pair of bands in the 3300-3450 cm⁻¹ region is characteristic of a primary amine (-NH₂).[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Causality Behind Experimental Choices

-

Ionization Method: Electron Ionization (EI) is a common choice for relatively small, stable organic molecules. It provides a clear molecular ion peak and reproducible fragmentation patterns that are useful for structural elucidation and library matching.

Experimental Protocol: EI-MS

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.

-

Ionization: Volatilize the sample by heating the probe. Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate the mass spectrum.

Predicted Data Interpretation

The mass spectrum is a plot of relative ion abundance versus m/z.

-

Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound. For C₆H₅N₃, this would be m/z = 119.[2]

-

Fragmentation: The molecular ion will undergo fragmentation to produce smaller, stable ions. A common fragmentation pathway for nitriles is the loss of hydrogen cyanide (HCN, 27 Da).[9]

Predicted Major Fragments:

-

m/z 119: Molecular ion [C₆H₅N₃]⁺•

-

m/z 92: Loss of HCN from the molecular ion, [M - HCN]⁺•

Caption: Predicted EI-MS fragmentation pathway for this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the unique electronic environment of each atom. IR spectroscopy provides definitive evidence for the key amino and cyano functional groups. Finally, mass spectrometry confirms the molecular weight and offers insight into the molecule's stability and fragmentation behavior. Together, these techniques provide the authoritative data required by researchers and drug development professionals to confidently use this important chemical intermediate.

References

- Acros Pharmatech. This compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10678219, 3-Aminopyridine-4-carbonitrile.

- Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142.

- Umar, Y. (2015). Simulated vibrational infrared spectra of 2-, 3-and 4-cyanopyridine. ResearchGate.

- Mamedov, I., et al. (2023). Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties. Indonesian Journal of Chemical Research, 11(1), 23-28.

- Al-Ostath, A., et al. (2023). Synthesis and Biological Assessment of Cyanopyridine-Based 1,3,4-Oxadiazole Derivatives. Molecules, 28(12), 4841.

- Alazawi, S. M., et al. (2014). Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes. International Journal of Advanced Research, 2(8), 656-666.

- Clark, J. (2023). Mass Spectra - Fragmentation Patterns. Chemguide.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Aminopyridine-4-carbonitrile | C6H5N3 | CID 10678219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.bldpharm.com [file.bldpharm.com]

- 4. This compound [acrospharmatech.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemguide.co.uk [chemguide.co.uk]

Navigating the Solubility Landscape of 3-Amino-4-cyanopyridine: An In-depth Technical Guide for Researchers

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction: The Critical Role of Solubility in Drug Discovery and Development

For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a cornerstone of successful research and development. Solubility dictates the feasibility of a synthetic route, influences purification strategies, and is a critical determinant of a drug candidate's bioavailability. 3-Amino-4-cyanopyridine, a versatile heterocyclic building block, is of significant interest in medicinal chemistry for the synthesis of a wide array of therapeutic agents.[1][2] Its unique arrangement of a pyridine ring, an amino group, and a cyano group presents a fascinating case study in solubility, governed by a delicate interplay of polarity, hydrogen bonding capabilities, and crystal lattice energy.

This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. Moving beyond a simple listing of data, this guide delves into the theoretical underpinnings of solubility, offers detailed, field-proven experimental protocols, and provides a scaffold for interpreting results. This document is designed to empower researchers to make informed decisions in their experimental design, ultimately accelerating the drug discovery and development process.

Physicochemical Properties and Predicted Solubility Profile of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₅N₃ | [3] |

| Molecular Weight | 119.12 g/mol | [3] |

| Melting Point | 135-138 °C | [4] |

| pKa (Predicted) | 2.81 ± 0.18 | [4] |

| Appearance | Brown crystalline powder | [1] |

The presence of the amino (-NH₂) and cyano (-C≡N) groups, along with the nitrogen atom in the pyridine ring, imparts a significant degree of polarity to the molecule. The amino group can act as a hydrogen bond donor, while the nitrogen of the pyridine ring and the cyano group can act as hydrogen bond acceptors. This molecular architecture suggests a favorable interaction with polar solvents.

Based on the principle of "like dissolves like," we can formulate a general hypothesis regarding the solubility of this compound:

-

High Solubility Expected in: Polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF). The ability of protic solvents to engage in hydrogen bonding with the amino and cyano groups, and the high dielectric constant of aprotic polar solvents should facilitate the dissolution process. Studies on other cyanopyridine derivatives have shown good solubility in DMSO and DMF, with solubility increasing with temperature.[5]

-

Moderate to Low Solubility Expected in: Solvents of intermediate polarity (e.g., acetone, ethyl acetate, dichloromethane).

-

Poor Solubility Expected in: Nonpolar solvents (e.g., toluene, hexane). The lack of favorable intermolecular interactions between the polar solute and nonpolar solvent molecules will likely result in poor solubility.

A Framework for Understanding Solubility: The Underlying Principles

The solubility of a solid in a liquid is governed by a thermodynamic equilibrium between the solid state and the dissolved state. This process can be conceptually broken down into two key energetic considerations:

-

Crystal Lattice Energy: The energy required to break the intermolecular forces holding the molecules together in the solid crystal lattice.

-

Solvation Energy: The energy released when the individual solute molecules are surrounded by solvent molecules.

For dissolution to occur, the solvation energy must be sufficient to overcome the crystal lattice energy.

Caption: Thermodynamic cycle of dissolution.

The overall enthalpy of solution (ΔH_solution) is the sum of the lattice enthalpy and the solvation enthalpy. A negative or small positive ΔH_solution favors dissolution.

Experimental Determination of Solubility: A Validated Protocol

The following section outlines a robust, step-by-step protocol for the experimental determination of the solubility of this compound. This method is based on the widely accepted equilibrium solubility (shake-flask) method.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (readable to ±0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, compatible with the chosen solvents)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a tared vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation. A starting amount of ~20-50 mg in 2 mL of solvent is generally sufficient.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is typically recommended. Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle for at least 1 hour in a temperature-controlled environment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, tared vial to remove any undissolved microparticles.

-

Accurately weigh the filtered solution.

-

Prepare a series of dilutions of the filtered solution using the same solvent for HPLC analysis.

-

-

Quantification by HPLC:

-

Develop a suitable HPLC method to quantify the concentration of this compound. This will involve selecting an appropriate column, mobile phase, flow rate, and detection wavelength.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Inject the diluted samples and determine the concentration of this compound in the saturated solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., mg/mL, g/100 mL, or mol/L) based on the concentration determined by HPLC and the dilution factors used.

-

Self-Validating System and Trustworthiness

-

Visual Confirmation: The persistence of undissolved solid at the end of the equilibration period provides a visual confirmation that a saturated solution has been achieved.

-

Time to Equilibrium: Performing a time-course study (e.g., sampling at 12, 24, 36, and 48 hours) to ensure the concentration has reached a stable plateau validates the chosen equilibration time.

-

Reproducibility: Conducting the experiment in triplicate for each solvent will provide a measure of the precision and reliability of the results.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents.

Table 1: Experimentally Determined Solubility of this compound in Common Organic Solvents at 25 °C (Illustrative)

| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | 5.1 | [Experimental Value] | [Calculated Value] |

| Ethanol | Polar Protic | 4.3 | [Experimental Value] | [Calculated Value] |

| Isopropanol | Polar Protic | 3.9 | [Experimental Value] | [Calculated Value] |

| Acetone | Polar Aprotic | 5.1 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | Polar Aprotic | 4.4 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | Halogenated | 3.1 | [Experimental Value] | [Calculated Value] |

| Toluene | Nonpolar | 2.4 | [Experimental Value] | [Calculated Value] |

| Hexane | Nonpolar | 0.1 | [Experimental Value] | [Calculated Value] |

| DMSO | Polar Aprotic | 7.2 | [Experimental Value] | [Calculated Value] |

| DMF | Polar Aprotic | 6.4 | [Experimental Value] | [Calculated Value] |

Note: The table above is a template. Actual values must be determined experimentally.

The results should be analyzed in the context of the solvent's properties. A correlation between solubility and solvent polarity, hydrogen bonding capacity, and other intermolecular forces should be discussed.

The Role of Computational Prediction in Modern Solubility Assessment

In the absence of experimental data, or as a complementary approach, computational models can provide valuable insights into the solubility of a compound. Quantitative Structure-Property Relationship (QSPR) models and physics-based approaches are increasingly being used in drug discovery.

Caption: Conceptual workflow for computational solubility prediction.

These models utilize molecular descriptors (e.g., molecular weight, logP, polar surface area) to predict solubility. While these predictions may not be as precise as experimental data, they are invaluable for high-throughput screening and for prioritizing experimental work.

Safety Considerations

This compound is classified as toxic if swallowed or in contact with skin, and causes serious eye irritation.[6][7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All handling of the solid and its solutions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for comprehensive safety information before commencing any experimental work.[7]

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. By integrating theoretical principles with a detailed, validated experimental protocol, researchers are equipped to generate high-quality, reliable solubility data. This information is paramount for the rational design of synthetic routes, the development of effective purification strategies, and the formulation of drug candidates with optimal biopharmaceutical properties. As the landscape of drug discovery continues to evolve, a thorough understanding of fundamental physicochemical properties like solubility remains an indispensable tool for the modern scientist.

References

- Acros Pharm

- University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

- East Tennessee State University.

- National Center for Biotechnology Information. (n.d.). 3-Aminopyridine-4-carbonitrile. PubChem. [Link]

- Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

- Acros Pharm

- MedCrave. (2018, April 16).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [acrospharmatech.com]

- 3. 3-Aminopyridine-4-carbonitrile | C6H5N3 | CID 10678219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 78790-79-1 [m.chemicalbook.com]

- 5. Solubility of some novel cyanopyridine derivatives - MedCrave online [medcraveonline.com]

- 6. Toward Physics-Based Solubility Computation for Pharmaceuticals to Rival Informatics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Amino-4-chloropyridine CAS#: 20511-15-3 [m.chemicalbook.com]

The Strategic deployment of 3-Amino-4-cyanopyridine in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, and among its myriad derivatives, 3-Amino-4-cyanopyridine has emerged as a particularly versatile and powerful building block. Its unique electronic and structural features, characterized by the juxtaposition of an electron-donating amino group and an electron-withdrawing cyano group on the pyridine ring, provide a rich platform for the synthesis of complex heterocyclic systems with significant biological activities. This guide offers a deep dive into the core attributes of this compound, elucidating its synthetic accessibility, chemical reactivity, and, most importantly, its diverse applications in the design and discovery of novel therapeutic agents. We will explore its role as a key intermediate in the development of targeted therapies, with a particular focus on kinase and enzyme inhibitors for the treatment of cancer and other debilitating diseases. This document aims to be a comprehensive resource, providing not only theoretical insights but also practical, actionable protocols and data to empower researchers in their quest for the next generation of innovative medicines.

Introduction: The Unassuming Powerhouse of Heterocyclic Chemistry

This compound, also known as 3-amino-isonicotinonitrile, is a crystalline solid with the molecular formula C₆H₅N₃. At first glance, it is a simple aromatic amine, but its true value lies in the strategic placement of its functional groups. The amino group at the 3-position acts as a potent nucleophile and a directing group, while the cyano moiety at the 4-position is not only a versatile synthetic handle but also a key interacting element in various biological targets. This unique combination allows for a wide array of chemical transformations, making it an ideal starting material for the construction of fused heterocyclic systems and decorated pyridine cores.

The inherent reactivity of this compound has been harnessed by medicinal chemists to synthesize a plethora of biologically active molecules. Its derivatives have shown promise in a range of therapeutic areas, including oncology, inflammation, and infectious diseases.[1] This guide will systematically unpack the potential of this remarkable scaffold, providing a roadmap for its effective utilization in drug discovery programs.

Synthesis and Chemical Reactivity: A Foundation for Innovation

General Synthetic Approach

A general and efficient method for the synthesis of substituted 2-amino-3-cyanopyridines involves a one-pot, multi-component reaction. This approach is highly valued in medicinal chemistry for its efficiency and atom economy.

Conceptual Synthetic Pathway for 2-Amino-3-cyanopyridine Derivatives:

Figure 1: Conceptual one-pot synthesis of 2-amino-3-cyanopyridine derivatives.

This one-pot synthesis is highly versatile, allowing for the introduction of various substituents at the 4- and 6-positions of the pyridine ring by simply changing the starting aldehyde and ketone.

Key Chemical Transformations

The amino and cyano groups of this compound are the epicenters of its chemical reactivity, enabling a diverse range of transformations:

-

N-Acylation and N-Alkylation: The amino group can be readily acylated or alkylated to introduce a variety of side chains, which can be crucial for modulating potency, selectivity, and pharmacokinetic properties.

-

Diazotization: The amino group can be diazotized and subsequently replaced with a wide range of other functional groups, offering a gateway to further diversification.

-

Cyclization Reactions: The ortho-relationship of the amino and cyano groups is ideal for the construction of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, thieno[2,3-b]pyridines, and pyrido[2,3-d]pyrimidines. These fused systems often exhibit enhanced biological activity and improved drug-like properties.

-

Nitrile Group Manipulations: The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form other heterocyclic rings.

Applications in Medicinal Chemistry: Targeting Key Pathological Pathways

The true power of this compound is realized in its application as a scaffold for the development of potent and selective inhibitors of various therapeutic targets. The following sections will highlight some of the most significant areas where this building block has made a substantial impact.

Kinase Inhibitors in Oncology

Protein kinases are a major class of drug targets in oncology due to their central role in regulating cell growth, proliferation, and survival. The pyridine core of this compound is a well-established "hinge-binding" motif for many kinase inhibitors, and the amino and cyano groups provide crucial anchor points for achieving high affinity and selectivity.

Pim-1 is a serine/threonine kinase that is overexpressed in many human cancers and plays a key role in promoting cell survival and proliferation. Several studies have reported the design and synthesis of potent Pim-1 inhibitors based on the 3-cyanopyridine scaffold.

Pim-1 Kinase Signaling Pathway and Inhibition:

Figure 2: Pim-1 kinase signaling pathway and its inhibition.

Derivatives of 3-cyanopyridine have been shown to be effective inhibitors of Pim-1 kinase, leading to the induction of apoptosis in cancer cells.

| Compound Class | Target | IC50 (µM) | Cell Line | Reference |

| 2-Oxo-3-cyanopyridines | Pim-1 Kinase | 0.72 - 2.31 | - | [2] |

| 2-Chloro-3-cyanopyridines | Pim-1 Kinase | 0.46 - 0.78 | - | [2] |

Table 1: Inhibitory activity of 3-cyanopyridine derivatives against Pim-1 kinase.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2) are two key receptor tyrosine kinases involved in tumor angiogenesis and proliferation. Dual inhibition of both pathways is a promising strategy for cancer therapy. This compound derivatives have been explored as scaffolds for the development of such dual inhibitors.

VEGFR-2 and HER-2 Signaling Pathways and Dual Inhibition:

Figure 3: Dual inhibition of VEGFR-2 and HER-2 signaling pathways.

STAT3 Pathway Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide variety of human cancers, promoting tumor cell survival, proliferation, and metastasis. The development of STAT3 inhibitors is a highly sought-after goal in oncology. 2-Amino-3-cyanopyridine derivatives have shown promise as inhibitors of the STAT3 signaling pathway.[3]

STAT3 Signaling Pathway and Inhibition:

Figure 4: Inhibition of the STAT3 signaling pathway.

One study identified a 2-amino-3-cyanopyridine derivative, 3n , that exhibited potent anti-colorectal cancer activity by inhibiting STAT3 phosphorylation.[3]

| Compound | IC50 (µM) - HCT-116 | IC50 (µM) - HeLa | IC50 (µM) - A375 | Reference |

| 3n | 10.50 | 14.27 | 4.61 | [3] |

Table 2: Anticancer activity of 2-amino-3-cyanopyridine derivative 3n .[3]

Experimental Protocols: A Practical Guide to Synthesis

To facilitate the exploration of this compound's potential, this section provides a detailed, step-by-step protocol for the synthesis of a representative 2-amino-3-cyanopyridine derivative. This protocol is based on established methodologies and can be adapted for the synthesis of a wide range of analogs.

General Procedure for the One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives

This protocol describes a microwave-assisted, solvent-free, one-pot synthesis of 2-amino-3-cyanopyridine derivatives from an aldehyde, a methyl ketone, malononitrile, and ammonium acetate.

Materials:

-

Aldehyde (1 mmol)

-

Methyl ketone (1 mmol)

-

Malononitrile (1.1 mmol)

-

Ammonium acetate (1.5 mmol)

-

Microwave reactor

-

Ethanol

-

Standard laboratory glassware

Procedure:

-

In a 10 mL microwave reaction vessel, combine the aldehyde (1 mmol), methyl ketone (1 mmol), malononitrile (1.1 mmol), and ammonium acetate (1.5 mmol).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the reaction mixture at 120°C for 10-15 minutes.

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

Add 5 mL of ethanol to the reaction mixture and sonicate for 5 minutes to dissolve the product.

-

Filter the mixture to remove any insoluble materials.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford the pure 2-amino-3-cyanopyridine derivative.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Conclusion and Future Perspectives

This compound has unequivocally established itself as a privileged scaffold in medicinal chemistry. Its synthetic tractability and inherent reactivity provide a fertile ground for the generation of diverse and complex molecular architectures. The successful application of this building block in the development of potent inhibitors of key oncogenic pathways, such as Pim-1, VEGFR-2/HER-2, and STAT3, underscores its immense potential in the fight against cancer.

The future of drug discovery lies in the development of highly targeted and personalized medicines. The versatility of the this compound core allows for fine-tuning of its derivatives to achieve desired potency, selectivity, and pharmacokinetic profiles. As our understanding of the molecular basis of diseases continues to grow, so too will the opportunities for leveraging this remarkable scaffold to create the next generation of life-saving therapies. This guide serves as a testament to the enduring power of heterocyclic chemistry and a call to action for researchers to continue exploring the vast and promising chemical space accessible from this unassuming yet powerful starting material.

References

- ResearchGate.

- PubMed Central.

- PubMed Central.

- ResearchGate. Synthesis and anticancer activity of (+)-nopinone-based 2-amino-3-cyanopyridines. [Link]

- Organic Syntheses. 3-aminopyridine. [Link]

- Oriental Journal of Chemistry. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)

- ACS Omega.

- PubMed Central.

Sources

An In-depth Technical Guide to the Reactivity of 3-Amino-4-cyanopyridine: A Cornerstone for Heterocyclic Synthesis

Abstract

3-Amino-4-cyanopyridine is a privileged scaffold in medicinal chemistry and materials science, primarily owing to the versatile and often synergistic reactivity of its vicinal amino and cyano functionalities. This technical guide provides an in-depth exploration of the chemical behavior of these groups, moving beyond a simple catalog of reactions to explain the underlying electronic and mechanistic principles that govern their transformations. We will dissect the nucleophilic character of the amino group, the electrophilic nature of the cyano carbon, and, most critically, the concerted pathways through which they collaborate to construct complex fused heterocyclic systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

This compound is a highly functionalized pyridine derivative that serves as a valuable intermediate in the synthesis of a wide array of chemical entities, from pharmaceuticals to dyes and advanced materials.[1] Its utility stems from the presence of three distinct reactive centers: the pyridine ring nitrogen, the exocyclic amino group, and the cyano group. The electronic interplay between the electron-donating amino group and the electron-withdrawing cyano group on the already electron-deficient pyridine ring creates a unique reactivity profile that is ripe for exploitation in organic synthesis.

This molecule is particularly renowned as a precursor for fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, which are analogues of purine bases and exhibit significant biological activities.[2][3] Its ability to undergo nucleophilic substitutions and condensation reactions makes it a cornerstone in the development of novel therapeutic agents, including anti-cancer and anti-inflammatory drugs.[1] Understanding the nuanced reactivity of its functional groups is therefore paramount for designing efficient and innovative synthetic routes.

Fundamental Reactivity: A Tale of Two Groups

The chemical behavior of this compound is dominated by the amino and cyano groups. Their respective reactivities can be exploited independently or, more powerfully, in tandem.

Reactivity of the Amino Group (-NH₂)

The primary amino group at the C3 position is a potent nucleophile and a weak base. Its reactivity is modulated by the electronic pull of both the adjacent cyano group and the pyridine ring nitrogen.

-

Nucleophilic Reactions: The lone pair of electrons on the nitrogen atom readily attacks electrophilic centers. This enables a variety of classical amine reactions:

-

N-Alkylation and Reductive Amination: The amino group can be substituted, though such reactions can be challenging in these systems.[4] Specialized protocols, such as deprotection/alkylation sequences, have been developed to access N-substituted 3-aminopyridine derivatives.[4]

-

Acylation: Reaction with acyl chlorides or anhydrides proceeds readily to form the corresponding amides.

-

Condensation: The amino group serves as the key nucleophile in condensation reactions with carbonyl compounds, which often initiates a cascade toward fused ring systems.

-

-

Basicity: While amines are basic, the basicity of the amino group in this molecule is significantly reduced due to the inductive and resonance effects of the cyano group and the pyridine ring. The acidity of the corresponding conjugate acid (pKa) is lower than that of a simple alkylamine, influencing its behavior in acid-catalyzed reactions.[5]

Reactivity of the Cyano Group (-CN)

The cyano group is a versatile functionality characterized by an electrophilic carbon atom and its ability to undergo addition reactions across the carbon-nitrogen triple bond.

-

Hydrolysis: Under strong acidic or basic conditions, the nitrile can be hydrolyzed. The reaction typically proceeds first to the carboxamide (3-amino-pyridine-4-carboxamide) and, upon further heating, to the corresponding carboxylic acid (3-aminonicotinic acid).[6][7]

-

Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[6][7] This transformation provides access to 3-amino-4-(aminomethyl)pyridine, a useful diamine building block.

-

Addition of Nucleophiles: Organometallic reagents, such as Grignard reagents, can attack the electrophilic nitrile carbon to form ketones after hydrolysis of the intermediate imine.[6]

Synergistic Reactivity: The Gateway to Fused Heterocycles

The most compelling chemistry of this compound arises from the synergistic action of the amino and cyano groups. Their proximity allows for intramolecular cyclization reactions, providing a powerful and convergent strategy for the synthesis of bicyclic heterocycles, most notably the pyrazolo[3,4-b]pyridine core.[2][8]

This class of compounds is of immense interest in medicinal chemistry due to their structural similarity to purines, allowing them to act as inhibitors for various kinases and other enzymes.[9][10]

Synthesis of Pyrazolo[3,4-b]pyridines

The archetypal reaction involves the condensation of this compound with hydrazine or its derivatives. The reaction proceeds via a well-established mechanism:

-

Nucleophilic Attack: The more nucleophilic terminal nitrogen of the hydrazine attacks the electrophilic carbon of the cyano group.

-

Intramolecular Cyclization: The resulting intermediate undergoes a rapid intramolecular cyclization, where the adjacent C3-amino group attacks the newly formed imine carbon.

-

Aromatization: The cyclic intermediate eliminates ammonia to yield the stable, aromatic pyrazolo[3,4-b]pyridine ring system.

This transformation is highly efficient and serves as a foundational method for creating diverse libraries of these important scaffolds.

Comparative Synthesis Data

The synthesis of substituted pyrazolo[3,4-b]pyridines can be achieved under various conditions, often tailored to the specific substrates used. The choice of catalyst and solvent can significantly impact reaction efficiency and yield.

| Starting Material (Amine) | Co-reactant | Catalyst/Solvent | Yield (%) | Reference |

| 5-Amino-1-phenylpyrazole | Unsaturated Ketone | ZrCl₄ / Toluene | 13 - 28% | [3] |

| This compound | Hydrazine Hydrate | Ethanol | High | [11] |

| This compound | Substituted Hydrazines | Acetic Acid | Moderate-High | [2] |

Experimental Protocols: A Validated Workflow

To ensure reproducibility and scientific integrity, we provide a detailed, self-validating protocol for a key transformation.

Protocol: Synthesis of 1H-Pyrazolo[3,4-b]pyridin-3-amine

This protocol details the direct conversion of this compound to its corresponding pyrazolo[3,4-b]pyridine derivative, a foundational structure for further elaboration.

Materials:

-

This compound (1.0 eq)

-

Hydrazine hydrate (80% solution, 1.5 eq)

-

Ethanol (200 proof)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Ice bath

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 5.0 g).

-

Solvent Addition: Add ethanol (e.g., 50 mL) to the flask and stir to dissolve the starting material.

-

Reagent Addition: Slowly add hydrazine hydrate to the stirring solution at room temperature. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes.

-

Isolation: A precipitate will form. Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

-

Purification: The crude product is often of high purity. If necessary, it can be recrystallized from ethanol to yield the final product as a crystalline solid.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

This compound is a uniquely versatile building block whose value lies in the distinct yet cooperative reactivity of its amino and cyano functional groups. While each group can be manipulated independently through well-established chemical transformations, their true synthetic power is unleashed in tandem reactions that provide efficient access to complex, fused heterocyclic systems. A thorough, mechanistically-grounded understanding of these pathways, particularly the formation of the pyrazolo[3,4-b]pyridine core, is essential for any scientist aiming to innovate in the fields of drug discovery and materials science. The protocols and principles outlined in this guide serve as a robust foundation for the strategic application of this pivotal chemical intermediate.

References

- Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar.

- Beauchemin, M. A., et al. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. National Institutes of Health.

- CN100460394C - A kind of preparation method of 3-amino-4-picoline. (n.d.). Google Patents.

- Gouda, M. A., et al. (2013). Chemistry of 2-Amino-3-cyanopyridines. ResearchGate.

- Ye, B., et al. (2017). Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism: A Combined Computational and Experimental Study. Journal of the American Chemical Society.

- CN104356057A - Preparation method of 3-amino-4-methylpyridine. (n.d.). Google Patents.

- Orak, D., et al. (2018). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology.

- Reactivity of 2-amino-3-cyanopyridines. (2023). ResearchGate.

- Haukka, M., et al. (2021). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. ResearchGate.

- de la Torre, B. G., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules.

- General Reactions of Nitriles. (2021). Chemistry LibreTexts.

- Easy Access to 2-Aminopyridines. (2020). GalChimia.

- Cox, R. A., et al. (n.d.). Amino group acidity in aminopyridines and aminopyrimidines. ResearchGate.

- Synthesis of pyrazolo[3,4-b]-pyridine 223 and... (n.d.). ResearchGate.

- Salman, A. S. (1999). Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. Pharmazie.

- Synthesis of amino-cyanopyridine derivatives. (n.d.). ResearchGate.

- Tsoleridis, C. A., et al. (2018). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules.

- Balahura, R. J. & Johnson, W. L. (1974). Preparation and Characterization of Nitrogen Bonded Nitrile and Arnide Complexes of Pentaamminecobalt(III)-Linkage Isomers of Cyanopyridines. Canadian Journal of Chemistry.

- Movassaghi, M. & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Journal of the American Chemical Society.

- Reactions of Nitriles. (n.d.). Chemistry Steps.

- Bakulev, V. A., et al. (2013). Pyridine Group Assisted Addition of Diazo-Compounds to Imines in the 3-CC Reaction of 2-Aminopyridines, Aldehydes, and Diazo-Compounds. Organic Letters.

- Li, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry Letters.

- Nitrile synthesis by C-C coupling (cyanation). (n.d.). Organic Chemistry Portal.

- Rios-Gutierrez, M. & Girek, T. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules.

- Ortiz, J., et al. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

3-Amino-4-cyanopyridine as a Premier Building Block for Heterocyclic Synthesis

An In-Depth Technical Guide:

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-cyanopyridine, also known as 3-amino-isonicotinonitrile, stands as a uniquely versatile and powerful building block in the field of heterocyclic chemistry. Its strategic arrangement of a nucleophilic amino group and an electrophilic cyano group on a pyridine core provides a robust platform for a multitude of cyclization and condensation reactions. This guide offers an in-depth exploration of the reactivity and synthetic utility of this compound, moving beyond simple procedural outlines to explain the underlying mechanistic principles that govern its transformations. We will delve into the construction of high-value heterocyclic scaffolds, including thieno[2,3-b]pyridines, pyrazolo[3,4-b]pyridines, and fused pyrimidines, which are prevalent in medicinal chemistry and materials science. This document serves as a technical resource for scientists seeking to leverage this potent synthon in the design and execution of novel synthetic strategies.

Introduction: The Strategic Importance of this compound

In the landscape of organic synthesis, the strategic value of a building block is measured by its efficiency, versatility, and the chemical novelty it can impart to target molecules. This compound (CAS No. 78790-79-1) excels in these areas, serving as a cornerstone intermediate for a diverse array of complex molecules.[1][2] Its utility stems from the ortho-positioning of the amino and cyano functionalities, which act in concert to facilitate a range of intramolecular cyclization reactions.